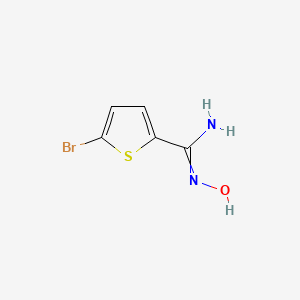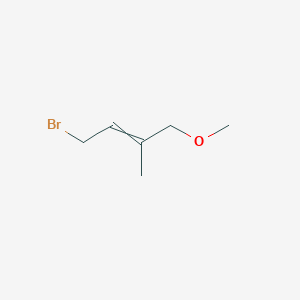
2-(6-Thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Tioxo-1,6-dihidropiridin-3-il)piperidin-1-carbaldehído es un compuesto químico con una estructura única que incluye un grupo tioxo unido a un anillo dihidropiridina, que está conectado a un anillo piperidina con un grupo carbaldehído
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(6-Tioxo-1,6-dihidropiridin-3-il)piperidin-1-carbaldehído normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de cianotioacetamida con acetaldehído y un derivado de piperidina . Las condiciones de reacción a menudo requieren temperaturas controladas y la presencia de catalizadores para facilitar la formación del producto deseado.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear reactores de flujo continuo para mejorar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(6-Tioxo-1,6-dihidropiridin-3-il)piperidin-1-carbaldehído puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo tioxo puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El grupo carbaldehído puede reducirse a un alcohol.
Sustitución: El anillo piperidina puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (mCPBA) se utilizan comúnmente.
Reducción: El borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) son agentes reductores típicos.
Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en condiciones básicas.
Principales productos formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Diversos derivados de piperidina sustituidos.
Aplicaciones Científicas De Investigación
2-(6-Tioxo-1,6-dihidropiridin-3-il)piperidin-1-carbaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus potenciales propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(6-Tioxo-1,6-dihidropiridin-3-il)piperidin-1-carbaldehído implica su interacción con objetivos moleculares como enzimas o receptores. El grupo tioxo puede formar enlaces covalentes con sitios nucleofílicos en proteínas, potencialmente inhibiendo su función. El anillo piperidina también puede interactuar con varias vías biológicas, modulando su actividad.
Comparación Con Compuestos Similares
Compuestos similares
2-(6-Tioxo-1,6-dihidropiridin-3-il)pirrolidin-1-carbaldehído: Estructura similar pero con un anillo pirrolidina en lugar de un anillo piperidina.
2,2,6,6-Tetrametilpiperidina: Contiene un anillo piperidina pero carece de los grupos tioxo y carbaldehído.
Singularidad
2-(6-Tioxo-1,6-dihidropiridin-3-il)piperidin-1-carbaldehído es único debido a su combinación de un grupo tioxo, un anillo dihidropiridina y un anillo piperidina con un grupo carbaldehído. Esta estructura única imparte reactividad química distinta y potencial actividad biológica, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C11H14N2OS |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
2-(6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C11H14N2OS/c14-8-13-6-2-1-3-10(13)9-4-5-11(15)12-7-9/h4-5,7-8,10H,1-3,6H2,(H,12,15) |
Clave InChI |
IJDOIDWNNKPVRY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C2=CNC(=S)C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine](/img/structure/B11822704.png)

![rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11822719.png)

![1-piperidin-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11822730.png)


![rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11822753.png)


![6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822766.png)



